molecular formula C17H16N4O4 B2397762 3-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2034321-34-9

3-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No. B2397762
CAS RN: 2034321-34-9
M. Wt: 340.339
InChI Key: HLUSPKSBCPSXHI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a furan ring, an oxadiazole ring, a pyrrolidine ring, and a pyridinone ring. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of multiple rings suggests a rigid, three-dimensional structure. The different functional groups present in the molecule could potentially participate in a variety of intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and pi stacking .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the furan ring is an aromatic heterocycle and could potentially undergo electrophilic aromatic substitution reactions. The oxadiazole ring is also a heterocycle and could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups could make this compound relatively polar, influencing its solubility in various solvents .

Scientific Research Applications

Catalytic Protodeboronation

Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the formal anti-Markovnikov alkene hydromethylation, a transformation previously unexplored. The protocol involves a Matteson–CH₂–homologation step, which enhances the synthetic utility of this process.

Methoxy-Protected (−)-Δ8-THC and Cholesterol

The protocol was successfully applied to methoxy-protected (−)-Δ8-THC (tetrahydrocannabinol) and cholesterol. This highlights its versatility in handling diverse substrates and underscores its potential for drug development and bioactive compound synthesis.

properties

IUPAC Name

3-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-20-7-2-4-12(16(20)22)17(23)21-8-6-11(10-21)14-18-15(25-19-14)13-5-3-9-24-13/h2-5,7,9,11H,6,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUSPKSBCPSXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one

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